molecular formula C10H5Cl3 B140509 1,3,7-Trichloronaphthalene CAS No. 55720-37-1

1,3,7-Trichloronaphthalene

Cat. No. B140509
CAS RN: 55720-37-1
M. Wt: 231.5 g/mol
InChI Key: CFEUGIGSIREATC-UHFFFAOYSA-N
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Description

1,3,7-Trichloronaphthalene is a polychlorinated naphthalene (PCN) with chlorine atoms substituted at the 1, 3, and 7 positions of the naphthalene ring. While the provided papers do not directly discuss 1,3,7-trichloronaphthalene, they do provide insights into the chemistry of polychlorinated naphthalenes, which can be extrapolated to understand the properties and behavior of 1,3,7-trichloronaphthalene.

Synthesis Analysis

The synthesis of polychlorinated naphthalenes, including 1,3,7-trichloronaphthalene, typically involves the chlorination of naphthalene or its derivatives. For example, the chlorination of 1,5-dichloronaphthalene does not yield significant amounts of trichloronaphthalene, but rather leads to tetrachloride products due to intramolecular non-bonding repulsions . Improved synthesis methods for various polychloronaphthalenes have been reported, which could potentially be applied to synthesize 1,3,7-trichloronaphthalene [

Scientific Research Applications

Tissue Distribution and Elimination

  • Tissue Distribution in Rats : A study investigated the disposition of chlorinated naphthalenes, including 1,3,7-trichloronaphthalene, in rats. It was found that these compounds have a slow turnover rate in the body and may accumulate, especially with repeated exposure (Kilanowicz, Galoch, & Sapota, 2004).

Environmental Impact and Degradation

  • Degradation and Environmental Impact : Research on the degradation of octachloronaphthalene, closely related to 1,3,7-trichloronaphthalene, reveals insights into its environmental impact. The study explored the degradation process over Fe3O4 micro/nanomaterial and its hydrodechlorination and oxidation pathways (Su et al., 2014).

Computational Analysis

  • Computational Characterization : A comprehensive computational approach named "Combinatorial × Computational × Cheminformatics (C3)" was applied to characterize congeneric libraries of organic pollutants, including 1,3,7-trichloronaphthalene. This method helps in modeling large congeneric libraries for environmental toxicity studies (Haranczyk et al., 2012).

Synthesis and Chemical Properties

  • Synthetic Methods and Chemical Properties : A study developed a new method for synthesizing 1,3,7-triazapyrenes, which involves 1,3,7-trichloronaphthalene. This highlights its role in synthetic organic chemistry (Aksenov et al., 2008).

properties

IUPAC Name

1,3,7-trichloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3/c11-7-2-1-6-3-8(12)5-10(13)9(6)4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEUGIGSIREATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204263
Record name 1,3,7-Trichloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,7-Trichloronaphthalene

CAS RN

55720-37-1
Record name Naphthalene, 1,3,7-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,7-Trichloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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